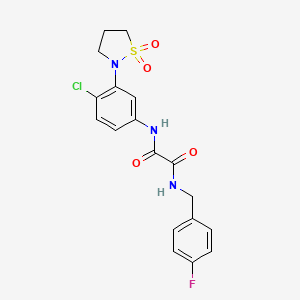

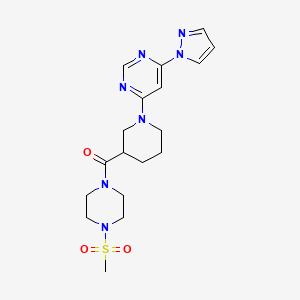

![molecular formula C16H18N4O3S B2984093 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173606-99-9](/img/structure/B2984093.png)

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of benzo[d]thiazol derivatives . These derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . They have also been found to have anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives involves the reaction between hydroxybenzaldehyde and aminobenzothiazole derivatives . Another method involves 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis

Benzo[d]thiazol derivatives have been found to show good cytotoxicity against tested cell lines . They also showed promising antioxidant activity .科学的研究の応用

Synthesis and Antibacterial Activity

Compounds analogous to "(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide" have been synthesized and evaluated for their potential antibacterial activities. For example, novel analogs involving benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at antibacterial concentrations. These compounds were synthesized through a process involving the reaction of specific precursors with substituted benzaldehydes, and their structures were confirmed using various spectroscopic methods. The study emphasizes the potential of these compounds as antibacterial agents, providing a foundation for further exploration of similar compounds in combating bacterial infections (Palkar et al., 2017).

Antimicrobial and Anticancer Potential

Research into related compounds has also explored their antimicrobial and anticancer potential. For instance, novel pyridine derivatives synthesized from amino substituted benzothiazoles and chloropyridine-carboxylic acid showed variable antimicrobial activity against different bacterial and fungal strains. This study highlights the chemical diversity achievable through modification of the benzothiazole moiety and pyridine framework, suggesting a wide range of possible applications for similar compounds in antimicrobial research (Patel et al., 2011).

Antitumor Agents

Additionally, benzothiazole derivatives have been synthesized and identified as potent antitumor agents. A specific study described the design and synthesis of a derivative that exhibited selective cytotoxicity against tumorigenic cell lines, showing a significant inhibitory effect on tumor growth in vivo. This research underscores the therapeutic potential of benzothiazole derivatives in cancer treatment, providing a pathway for the development of new antitumor medications (Yoshida et al., 2005).

作用機序

Target of Action

The primary target of this compound is the 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD) , the third catalytic enzyme of the methylerythritol phosphate (MEP) pathway . This pathway is found in malaria parasites but absent in mammals, making it a highly attractive target for the discovery of novel and selective antimalarial therapies .

Mode of Action

The compound interacts with its target, IspD, through a mechanism involving initial non-covalent recognition of inhibitors at the IspD binding site, followed by disulfide bond formation through attack of an active site cysteine residue on the benzo[d]isothiazol-3(2H)-one core .

Biochemical Pathways

The compound affects the MEP pathway, which is utilized by Plasmodium spp. parasites to generate isoprenoid precursors . Isoprenoids are a diverse class of natural products, essential for many cellular functions, including protein prenylation and electron transport .

Result of Action

The compound displays nanomolar inhibitory activity against P. falciparum and P. vivax IspD and prevents the growth of P. falciparum in culture, with EC50 values below 400 nM . This suggests that the compound could potentially be used as a lead compound in the pursuit of novel drugs to treat malaria .

特性

IUPAC Name |

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-19-7-6-12(18-19)15(21)17-16-20(8-9-22-2)13-5-4-11(23-3)10-14(13)24-16/h4-7,10H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOYOHGCPMWNTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

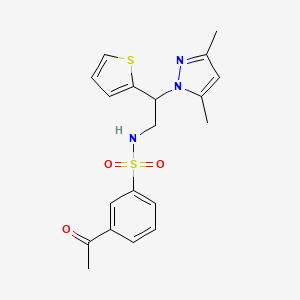

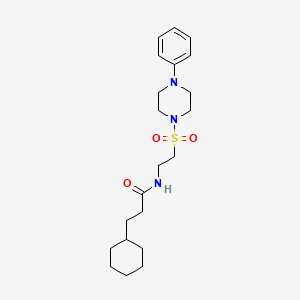

![N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2984012.png)

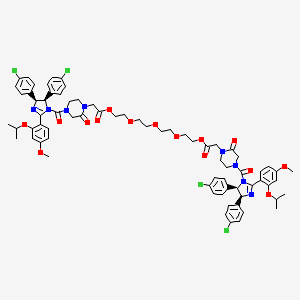

![N-(2,5-dimethylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2984014.png)

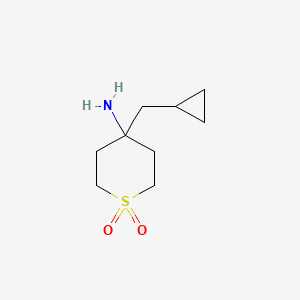

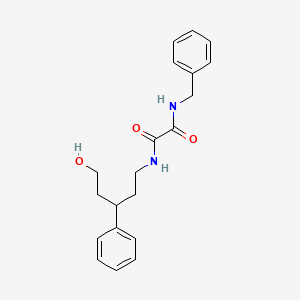

![N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2984019.png)

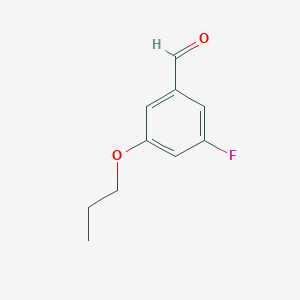

![(3'-chloro-[1,1'-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2984026.png)

![ethyl 4-oxo-4-[(4-oxo-3H-phthalazin-1-yl)methylamino]butanoate](/img/structure/B2984029.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide](/img/structure/B2984032.png)